sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate
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Overview
Description
Sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, acetamido groups, and a sodium ion. Its unique configuration allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate involves multiple steps, each requiring precise conditions to ensure the correct formation of the compoundThe final step involves the incorporation of the sodium ion, which stabilizes the compound and enhances its solubility in aqueous solutions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistent reaction conditions. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the acetamido groups can produce primary or secondary amines .
Scientific Research Applications
Sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions, including metabolic disorders and infections.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance in cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- (2S,3S,4S,5R,6R)-6-{[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
What sets sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate apart from similar compounds is its specific arrangement of functional groups and the presence of the sodium ion. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H29N2NaO10 |
---|---|
Molecular Weight |
432.40 g/mol |
IUPAC Name |
sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate |
InChI |
InChI=1S/C16H29N2O10.Na/c1-7(21)17-9(11(24)5-19)3-16(27)4-10(23)13(18-8(2)22)15(28-16)14(26)12(25)6-20;/h9-15,19-20,23,25-27H,3-6H2,1-2H3,(H,17,21)(H,18,22);/q-1;+1/t9?,10-,11?,12+,13+,14+,15+,16+;/m0./s1 |
InChI Key |
MXPQWCYJYDSRED-JFSKGGHTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(CC(C(CO)[O-])NC(=O)C)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(CC(C(CO)[O-])NC(=O)C)O)O.[Na+] |
Origin of Product |
United States |
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